molecular formula C13H12O3 B158306 Euparin CAS No. 532-48-9

Euparin

Cat. No. B158306
CAS RN: 532-48-9
M. Wt: 216.23 g/mol
InChI Key: OPUFDNZTKHPZHM-UHFFFAOYSA-N
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Description

Euparin is a monomeric compound of Benzofuran and is a reactive oxygen species (ROS) inhibitor . It shows antiviral activity against poliovirus and also has antidepressant effects .


Synthesis Analysis

An efficient procedure for the synthesis of benzochromene derivatives employs Euparin, aldehydes, alkyl bromides, dialkyl acetylenedicarboxylate, and triphenylphosphine in the presence of KF/CP NPs as a heterogeneous base nano-catalyst in water at 80°C .


Molecular Structure Analysis

The molecular formula of Euparin is C13H12O3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Euparin may increase the content of 5-HT, DA, and NE by reducing the content of MAO in brain tissue . One-pot three-component reaction of Euparin, aldehyde, and electron-deficient dialkyl acetylenedicarboxylate in the presence of PPh3 and a catalytic amount of ZnO-NRs has been presented .


Physical And Chemical Properties Analysis

Euparin is a yellow needle-like solid that is soluble in alcohol, benzene, chloroform, and ether. It is practically insoluble in water and alkali .

Scientific Research Applications

1. Antidepressant Activity

  • Summary of Application : Euparin has been studied for its potential antidepressant effects. It is thought to work by affecting monoaminergic neurotransmitters and the SAT1/NMDAR2B/BDNF signal pathway .
  • Methods of Application : In the study, a Chronic Unpredictable Mild Stress (CUMS) model of mice was used to investigate the effect and mechanism of Euparin on depression .
  • Results : Euparin was found to reduce depression-like behavior in mice compared with the model group. It increased the contents of monoamine neurotransmitter and decreased monoamine oxidase and reactive oxygen species (ROS) levels in the brain of depression mice .

2. Benzofuran Production

  • Summary of Application : Euparin has been identified as a benzofuran, a type of aromatic organic compound. It has been isolated from the roots of Eupatorium heterophyllum, a plant species collected in Yunnan Province, China .
  • Methods of Application : The chemical constituents of two root samples of Eupatorium heterophyllum were investigated. Five new oligomeric benzofurans, including Euparin, were isolated from the MeOH extract of the roots .
  • Results : The study resulted in the isolation and structural elucidation of fifteen new compounds, including five benzofuran oligomers .

3. Insect Antifeedant Activity

  • Summary of Application : Euparin has been studied for its potential as an insect antifeedant .
  • Methods of Application : The study does not provide specific details on the methods of application or experimental procedures .
  • Results : Euparin was found to have antifeedant effects without postingestive toxicity to orally dosed S. littoralis larvae .

4. Anti-tumor Activity

  • Summary of Application : Euparin, as a benzofuran compound, has shown strong anti-tumor activities .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The study suggests that benzofuran compounds like Euparin have potential applications in anti-tumor treatments .

5. Antioxidant Activity

  • Summary of Application : Euparin has been used in the green synthesis of a novel series of benzofurans with antioxidant activity .
  • Methods of Application : Euparin was combined with aldehydes in the presence of ZnO-nanorods as a catalyst to produce a novel class of benzofuran derivatives .
  • Results : Some of the synthesized compounds showed moderate radical scavenging activity and very good reducing activity compared to standards .

6. Antifungal, Antibacterial, and Anticancer Properties

  • Summary of Application : Euparin and its derivatives have shown potential antifungal, antibacterial, and anticancer properties .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : One of the derivatives of Euparin showed cytotoxicity against MDA-MB-231 cells, a type of breast cancer cell .

7. N-myristoyltransferase Inhibition

  • Summary of Application : Euparin and its derivatives have been evaluated in silico by molecular docking studies to investigate the binding affinities and interaction modes between the samples and N-myristoyltransferase enzyme .
  • Methods of Application : Euparin was derivatized by maleic anhydride, semicarbazide, phenylacetic acid, and thiosemicarbazide, and their activities were evaluated in silico by molecular docking studies .
  • Results : Among the tested samples, compounds 1–3 showed significant hydrophobic and hydrogen bonding interactions with the important residues at the active site of the receptor .

8. Antifungal Activity

  • Summary of Application : The antifungal activity of Euparin and its derivatives was tested against Candida albicans .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : Euparin exhibited the highest antifungal activity with a minimum inhibitory concentration (MIC) of 7.81 µg/mL and a minimum fungicidal concentration (MFC) of 15.62 µg/mL .

9. Antibacterial Activity

  • Summary of Application : The antibacterial activities of Euparin and its derivatives were studied against two Gram-positive (Staphylococcus aureus and Bacillus subtilis), and two Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The highest zone of growth on B. subtilis for compound 3 was 13.5 ± 0.7 mm, while for compound 2, the zone of growth inhibition against B. subtilis and S. aureus was 10.0 ± 1.4 and 9.5 ± 0.70 mm, respectively .

Safety And Hazards

Euparin should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. It should not be inhaled and formation of dust and aerosols should be avoided .

properties

IUPAC Name

1-(6-hydroxy-2-prop-1-en-2-yl-1-benzofuran-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-7(2)12-5-9-4-10(8(3)14)11(15)6-13(9)16-12/h4-6,15H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUFDNZTKHPZHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC2=CC(=C(C=C2O1)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201256
Record name Euparin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Euparin

CAS RN

532-48-9
Record name Euparin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=532-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Euparin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Euparin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EUPARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46YA021ENM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
539
Citations
MF Visintini Jaime, RH Campos, VS Martino… - Evidence-based …, 2013 - hindawi.com
… euparin. The plaque reduction assay in Vero cells was used to assess the antiviral activity of euparin … In order to identify the mechanism by which euparin exerts its antiviral activity, the …
Number of citations: 16 www.hindawi.com
E Ezzatzadeh, Z Hossaini - Natural Product Research, 2019 - Taylor & Francis
A novel class of benzofuran derivatives is prepared from the isocyanide-based MCR, euparin and aldehydes in the presence of ZnO-nanorods as a catalyst in excellent yields at room …
Number of citations: 51 www.tandfonline.com
B Kamthong, A Robertson - Journal of the Chemical Society (Resumed …, 1939 - pubs.rsc.org
… The analytical results given by euparin agree closely with the empirical formula C,,H,,O, and … of euparin the latter possibility is entirely excluded. Under the usual conditions euparin, …
Number of citations: 23 pubs.rsc.org
PK Ramachandran, T Cheng… - The Journal of Organic …, 1963 - ACS Publications
Euparin (III) has beensynthesized frommethyl 5-acety1-6-hydroxy coumarilate (I) via the O-acetate, the ethylene ketal, and the readily dehydrated tertiary alcohol obtained by reaction of …
Number of citations: 10 pubs.acs.org
M Mohammadi, M Yousefi, Z Habibi… - Natural product …, 2012 - Taylor & Francis
… compounds were euparin (73%), α-eudesmol (13.2%) and β-selinene (4.5%). Euparin, the … The antioxidant activities of the essential oil and euparin were evaluated by using the 2,2-…
Number of citations: 25 www.tandfonline.com
G Zarrinzadeh, M Tajbakhsh… - Polycyclic Aromatic …, 2023 - Taylor & Francis
Euparin (1) as a natural product was derivatized by maleic anhydride (2), semicarbazide (3), phenylacetic acid (4 and 5), and thiosemicarbazide (6) and their activities were evaluated in …
Number of citations: 3 www.tandfonline.com
X Han, F Huang, M Jiao, H Liu, Z Zhao… - Biological and …, 2020 - jstage.jst.go.jp
… However, additional antidepressant effects and mechanisms of Euparin have not been … the effect and mechanism of Euparin on depression. Results showed that Euparin (8, 16 and 32 …
Number of citations: 2 www.jstage.jst.go.jp
P Dastoorani, MT Maghsoodlou… - Heteroatom …, 2016 - Wiley Online Library
An efficient, simple, and diastereoselective synthesis of novel benzofuran phosphonato ester derivatives has been achieved via a one‐pot three‐component reaction of euparin as a …
Number of citations: 4 onlinelibrary.wiley.com
G Zarrinzadeh, M Tajbakhsh, R Hosseinzadeh… - Journal of Molecular …, 2023 - Elsevier
… In the current study, euparin 1 as a bioactive compound and its three hydrazone derivatives 3, 5, and 7 were designed, synthesized, and characterized. Similarly, the 2‑hydroxy …
Number of citations: 2 www.sciencedirect.com
P Dastoorani, MT Maghsoodlou, MA Khalilzadeh… - Tetrahedron …, 2016 - Elsevier
An efficient synthesis of novel dibenzofuran derivatives has been achieved via the Diels–Alder reaction of 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone, named euparin, …
Number of citations: 20 www.sciencedirect.com

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